sodium;5-hydroxydecanoate
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Overview
Description
Sodium 5-hydroxydecanoate is a chemical compound with the molecular formula C10H19NaO3. It is a sodium salt of 5-hydroxydecanoic acid and is known for its role as a selective ATP-sensitive potassium (KATP) channel blocker. This compound is a substrate for mitochondrial outer membrane acyl-CoA synthetase and exhibits antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-hydroxydecanoate typically involves the reaction of 5-hydroxydecanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group of 5-hydroxydecanoic acid, forming the sodium salt .
Industrial Production Methods
Industrial production methods for sodium 5-hydroxydecanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same neutralization reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 5-oxodecanoate or 5-carboxydecanoate.
Reduction: 5-decanol.
Substitution: 5-alkoxydecanoate or 5-acetoxydecanoate.
Scientific Research Applications
Sodium 5-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty acid metabolism.
Biology: Investigated for its role in cellular metabolism and mitochondrial function.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and ischemia-reperfusion injury.
Industry: Utilized in the development of pharmaceuticals and as an additive in various chemical formulations
Mechanism of Action
Sodium 5-hydroxydecanoate exerts its effects primarily by blocking ATP-sensitive potassium (KATP) channels. This blockade prevents the efflux of potassium ions, thereby modulating cellular excitability and protecting cells from ischemic damage. The compound also interacts with mitochondrial outer membrane acyl-CoA synthetase, influencing fatty acid metabolism and exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
5-hydroxydecanoic acid: The parent compound of sodium 5-hydroxydecanoate.
5-oxodecanoate: An oxidized derivative.
5-decanol: A reduced derivative
Uniqueness
Sodium 5-hydroxydecanoate is unique due to its dual role as a KATP channel blocker and a substrate for mitochondrial enzymes. This dual functionality makes it a valuable tool in research focused on cellular metabolism, oxidative stress, and mitochondrial function .
Properties
IUPAC Name |
sodium;5-hydroxydecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGNECWEKMWRM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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